Boc-Asn(Xan)-OH
Overview
Description
Boc-Asn(Xan)-OH, also known as tert-butoxycarbonyl-L-asparagine, is a derivative of the amino acid asparagine. It is commonly used in peptide synthesis as a protected form of asparagine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino group, preventing unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asn(Xan)-OH typically involves the protection of the amino group of asparagine with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate (Boc2O) as the protecting reagent. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic addition of the amino group to the carbonyl carbon of Boc2O, followed by elimination of a carbonate ion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques. The protected amino acid is attached to a resin, and the Boc group is introduced using Boc2O. The resin-bound peptide is then cleaved and deprotected to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
Boc-Asn(Xan)-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This reaction results in the formation of the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form peptide bonds.
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.
N,N-Diisopropylethylamine (DIPEA): Used as a base in various reactions.
Major Products Formed
Free Amino Group: Formed after deprotection of the Boc group.
Peptide Bonds: Formed during coupling reactions with other amino acids or peptides.
Scientific Research Applications
Boc-Asn(Xan)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Industrial Applications: The compound is used in the production of various biopharmaceuticals and diagnostic agents.
Mechanism of Action
The primary mechanism of action of Boc-Asn(Xan)-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling reactions with other amino acids. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Boc-Asn(Xan)-OH can be compared with other protected amino acids, such as:
Cbz-Asn(Xan)-OH: Uses the carbobenzoxy (Cbz) group as a protecting group. The Cbz group is stable under acidic conditions but can be removed by catalytic hydrogenation.
Fmoc-Asn(Xan)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group. The Fmoc group is removed under basic conditions using piperidine.
Uniqueness
This compound is unique due to the stability and ease of removal of the Boc group under acidic conditions. This makes it particularly suitable for use in solid-phase peptide synthesis, where mild deprotection conditions are required.
List of Similar Compounds
- Cbz-Asn(Xan)-OH
- Fmoc-Asn(Xan)-OH
- Alloc-Asn(Xan)-OH
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGDQLXBNMRJMR-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65420-40-8 | |
Record name | Boc-L-Asparagine(Xanthyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.